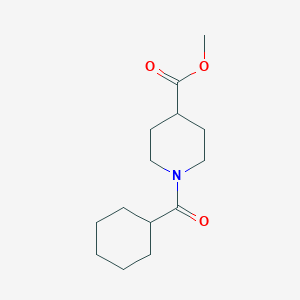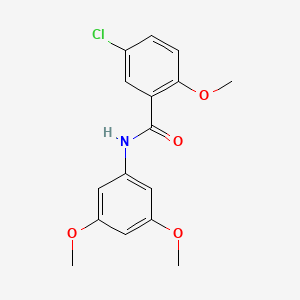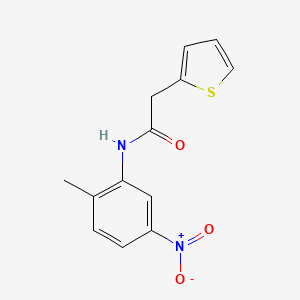![molecular formula C16H14F3NO2 B5861695 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide selectively inhibits BTK activity by binding to the ATP-binding site of BTK. BTK is a key enzyme involved in the BCR signaling pathway, which plays a crucial role in the development and survival of B-cells. BCR signaling is aberrantly activated in B-cell malignancies and autoimmune diseases, leading to the proliferation and survival of B-cells. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide suppresses BCR signaling by inhibiting BTK activity, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, such as B-cell lymphoma and CLL. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and colitis. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to have minimal off-target effects, with no significant toxicity observed in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also shown good oral bioavailability and a long half-life, which makes it suitable for oral administration. However, one of the limitations of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its limited solubility in water, which may affect its formulation and delivery. Another limitation is the lack of clinical data on the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in humans, which requires further investigation.
未来方向
There are several future directions for the research and development of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is the evaluation of the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the investigation of the potential synergy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide with other agents, such as chemotherapy, immunotherapy, and targeted therapy. Another direction is the development of more potent and selective BTK inhibitors based on the structure of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor and immunomodulatory effects of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide may provide insights into the pathogenesis of B-cell malignancies and autoimmune diseases.
合成方法
The synthesis of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with 2-(trifluoromethyl)aniline to form 2-(3-methylphenoxy)-N-(2-trifluoromethylphenyl)acetamide, which is then converted to 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide through a series of reactions. The final product is obtained as a white solid with a purity of over 99%.
科学研究应用
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide selectively inhibits BTK activity, leading to the suppression of BCR signaling and the proliferation of B-cells. In vivo studies have demonstrated that 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has potent anti-tumor activity in mouse models of B-cell lymphoma and chronic lymphocytic leukemia (CLL). 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to be effective in mouse models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and colitis.
属性
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-5-4-6-12(9-11)22-10-15(21)20-14-8-3-2-7-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTYLPXWLRAEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)




![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)


![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)

![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)
